(3,3-Difluoropiperidin-4-YL)methanol (3,3-Difluoropiperidin-4-YL)methanol
Brand Name: Vulcanchem
CAS No.: 1258638-14-0
VCID: VC2679600
InChI: InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2
SMILES: C1CNCC(C1CO)(F)F
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol

(3,3-Difluoropiperidin-4-YL)methanol

CAS No.: 1258638-14-0

Cat. No.: VC2679600

Molecular Formula: C6H11F2NO

Molecular Weight: 151.15 g/mol

* For research use only. Not for human or veterinary use.

(3,3-Difluoropiperidin-4-YL)methanol - 1258638-14-0

Specification

CAS No. 1258638-14-0
Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
IUPAC Name (3,3-difluoropiperidin-4-yl)methanol
Standard InChI InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2
Standard InChI Key RDYYKMKTYDTFNJ-UHFFFAOYSA-N
SMILES C1CNCC(C1CO)(F)F
Canonical SMILES C1CNCC(C1CO)(F)F

Introduction

Chemical Structure and Properties

Structural Features and Identification

(3,3-Difluoropiperidin-4-YL)methanol is characterized by a six-membered piperidine ring containing a secondary amine at position 1, two geminal fluorine atoms at position 3, and a hydroxymethyl group at position 4. This unique structure provides multiple functional handles for chemical modifications.

PropertyValue
CAS Number1258638-14-0
Molecular FormulaC6H11F2NO
Molecular Weight151.15 g/mol
IUPAC Name(3,3-difluoropiperidin-4-yl)methanol
SMILES NotationC1CNCC(C1CO)(F)F
InChIInChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(6)3-10/h5,9-10H,1-4H2
InChIKeyRDYYKMKTYDTFNJ-UHFFFAOYSA-N
Physical FormSolid

The compound contains three key functional groups that contribute to its chemical behavior and utility:

  • A secondary amine in the piperidine ring (hydrogen bond donor/acceptor)

  • Two fluorine atoms at the 3-position (enhancing metabolic stability)

  • A hydroxymethyl group at the 4-position (offering synthetic versatility)

Related Compounds and Derivatives

Several important compounds are structurally related to (3,3-Difluoropiperidin-4-YL)methanol:

  • (3,3-Difluoropiperidin-4-yl)methanol hydrochloride (CAS: 1783945-29-8): The hydrochloride salt form commonly used in research settings for improved stability and solubility

  • (1-Benzyl-3,3-difluoropiperidin-4-yl)methanol (CAS: 1303974-07-3): A derivative with the piperidine nitrogen substituted with a benzyl group

  • (4,4-Difluoropiperidin-3-yl)methanol (CAS: 1331823-62-1): An isomeric structure with fluorine atoms at the 4-position instead of the 3-position

  • Piperidin-4-ylmethanol hydrochloride (CAS: 90748-01-9): The non-fluorinated structural analog

Synthesis and Preparation Methods

Examples from Patent Literature

In pharmaceutical research contexts, this compound has been prepared as an intermediate in multi-step syntheses. For example, patent literature describes the use of (3,3-difluoropiperidin-4-yl)methanol in the preparation of compounds targeting various biological pathways:

"(5,5-difluoropiperidin-3-yl)methanol used in the preparation of example 4h, (3,3-difluoropiperidin-4-yl)methanol used in the preparation of example 4o, and..."

This demonstrates the compound's utility as a building block in the synthesis of more complex bioactive molecules.

Applications in Research and Drug Development

Medicinal Chemistry Applications

(3,3-Difluoropiperidin-4-YL)methanol has found significant applications in medicinal chemistry due to its favorable properties:

  • The difluoro substitution pattern improves metabolic stability compared to non-fluorinated analogs

  • The hydroxymethyl group provides a point for further functionalization or conjugation

  • The piperidine nitrogen offers additional sites for chemical modification

Specific applications include:

  • Development of kappa opioid receptor modulators, as documented in research on tetrahydroisoquinoline compounds

  • Incorporation into anticancer drug candidates, particularly substituted benzimidazolones as described in patent literature

  • Utilization in compounds targeting cholesterol 24-hydroxylase activity

Use as a Chemical Building Block

As a versatile small molecule scaffold, (3,3-Difluoropiperidin-4-YL)methanol serves as an important intermediate in organic synthesis. Its applications include:

  • Incorporation into complex molecular structures for pharmaceutical research

  • Serving as a key intermediate in the synthesis of drug candidates

  • Providing a fluorinated substructure that can enhance pharmacokinetic properties of drug molecules

The commercial availability of this compound from chemical suppliers (priced between approximately 450-2000 € per 50-500mg) indicates its recognized value in research settings .

Chemical Reactivity and Transformations

Hydroxymethyl Group Reactions

The primary alcohol functionality can undergo various transformations:

  • Oxidation to aldehyde or carboxylic acid derivatives

  • Esterification to form esters

  • Conversion to halides or other leaving groups for substitution reactions

  • Protection as ethers during multi-step syntheses

Piperidine Nitrogen Reactions

The secondary amine of the piperidine ring offers additional reactivity:

  • Alkylation to form tertiary amines (as demonstrated in the benzylated derivative)

  • Acylation to form amides

  • Carbamate formation

  • Salt formation with acids (as with the hydrochloride derivative)

Difluoro Group Properties

The difluoro group at the 3-position contributes specific properties:

  • Enhanced metabolic stability against oxidative metabolism

  • Altered electronic properties of the molecule

  • Potential influence on binding affinity to biological targets

  • Modification of pKa values of nearby functional groups

SupplierFormPurityPack SizePrice Range
CymitQuimicaHydrochlorideNot specified50-500mg451-1,208 €
Multiple vendors via Chem-SpaceHydrochloride95-98%100mg-5g$150-3,300
AmbeedFree baseNot specifiedVariousNot specified
Sigma-AldrichHydrochloride98%VariousNot specified

This widespread availability from commercial sources allows researchers to readily incorporate this compound into their synthetic workflows .

Quality Specifications

Available commercial samples typically feature:

  • Purity levels of 95-98%

  • Analytical documentation including Certificates of Analysis (COA)

  • Safety Data Sheets providing handling guidance

  • Specification of storage conditions (typically inert atmosphere, 2-8°C)

Current Research Trends

Pharmaceutical Applications Development

Current research involving (3,3-Difluoropiperidin-4-YL)methanol focuses on several pharmaceutical areas:

  • Development of novel kappa opioid receptor modulators for pain management

  • Creation of targeted anticancer agents

  • Design of CNS-active compounds where the fluorine substitution may improve blood-brain barrier penetration

Synthetic Methodology Advancement

Research efforts also focus on developing improved synthetic routes to access this and related fluorinated piperidine derivatives:

  • More efficient fluorination methods

  • Stereoselective approaches to control the configuration at chiral centers

  • Sustainable and scalable preparation methods

Structure-Activity Relationship Studies

Ongoing investigations examine how structural modifications to this scaffold affect biological activity:

  • The impact of the difluoro group on metabolic stability and target binding

  • Optimal positioning of functional groups for specific biological targets

  • Modifications to the piperidine nitrogen to optimize pharmacokinetic properties

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